molecular formula C18H20N6OS B6947294 N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide

N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide

Cat. No.: B6947294
M. Wt: 368.5 g/mol
InChI Key: OAUDVNMUFVCRJG-UHFFFAOYSA-N
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Description

N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives

Properties

IUPAC Name

N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-17(15-6-2-3-7-16(15)24-11-8-19-22-24)21-18-20-14(13-26-18)12-23-9-4-1-5-10-23/h2-3,6-8,11,13H,1,4-5,9-10,12H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUDVNMUFVCRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable halogenated intermediate.

    Formation of the Triazole Ring:

    Coupling to Form the Final Compound: The final step involves coupling the synthesized thiazole, piperidine, and triazole intermediates with a benzamide derivative under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the thiazole and triazole rings.

    Thiazole-based Compounds: Compounds containing the thiazole ring, which exhibit similar biological activities.

    Triazole-based Compounds: Compounds with the triazole ring, known for their antimicrobial and antifungal properties.

Uniqueness

N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide is unique due to the combination of its three distinct rings (piperidine, thiazole, and triazole), which confer specific chemical properties and biological activities. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

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